molecular formula C20H12N2O3 B8683997 2,5-Furandione, 3,4-di-1H-indol-3-yl- CAS No. 115684-57-6

2,5-Furandione, 3,4-di-1H-indol-3-yl-

Cat. No.: B8683997
CAS No.: 115684-57-6
M. Wt: 328.3 g/mol
InChI Key: BEDSOEWYLAPDOL-UHFFFAOYSA-N
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Description

The compound 2,5-Furandione, 3,4-di-1H-indol-3-yl- (CAS: 141864-42-8) is a furandione derivative featuring two indole substituents at the 3- and 4-positions of the furandione core. Its molecular formula is C28H25N3O3, with a molecular weight of 451.52 g/mol . The trans-configuration of the substituents and the presence of indole moieties distinguish it from simpler furandione derivatives. Indole groups are known for their aromaticity and ability to participate in π-π stacking interactions, which may influence the compound’s solubility, reactivity, and biological activity .

Properties

CAS No.

115684-57-6

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

IUPAC Name

3,4-bis(1H-indol-3-yl)furan-2,5-dione

InChI

InChI=1S/C20H12N2O3/c23-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(24)25-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H

InChI Key

BEDSOEWYLAPDOL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)OC3=O)C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)OC3=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 2,5-Furandione, 3,4-di-1H-indol-3-yl- and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,5-Furandione, 3,4-di-1H-indol-3-yl- Two indole groups (3,4-positions) C28H25N3O3 451.52 Potential pharmaceutical applications due to indole moieties
Maleic Anhydride (2,5-Furandione) No substituents C4H4O3 98.06 Industrial polymer precursor
2,5-Furandione, 3-methyl Methyl group at 3-position C5H4O3 112.08 Natural product with anticancer activity
3-[(2-Methyl-1H-indol-3-yl)methyl]dihydrofuran-2,5-dione Methylindole group at 3-position C14H13NO3 243.26 Moderate solubility in polar solvents
Dihydro-2,5-furandione, polybutenyl derivs. Polybutenyl chains Variable Variable (e.g., >500) Lubricant additives
Key Observations:

Substituent Complexity : The target compound’s dual indole groups confer higher molecular weight and structural complexity compared to maleic anhydride or methyl-substituted derivatives. This complexity may reduce solubility in aqueous media but enhance binding to biological targets .

Biological Activity : Indole-containing furandiones (e.g., 3-methyl-2,5-furandione) exhibit anticancer and antioxidant properties, suggesting that the indole groups in the target compound could similarly contribute to bioactivity .

Industrial Applications : Simpler derivatives like maleic anhydride are used in polymer synthesis, whereas bulkier derivatives (e.g., polybutenyl furandiones) serve as lubricant additives, highlighting the role of substituents in determining utility .

Physicochemical Properties

  • For example, 3-[(2-methyl-1H-indol-3-yl)methyl]dihydrofuran-2,5-dione (C14H13NO3) is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) . The target compound’s dual indole groups likely exacerbate this trend, necessitating organic solvents for handling .
  • Thermal Stability : Maleic anhydride derivatives decompose at ~200°C, while indole-containing furandiones may exhibit higher thermal stability due to aromatic stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Furandione, 3,4-di-1H-indol-3-yl-
Reactant of Route 2
2,5-Furandione, 3,4-di-1H-indol-3-yl-

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